molecular formula C13H19N3O4 B2382759 1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid CAS No. 2229485-95-2

1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid

货号: B2382759
CAS 编号: 2229485-95-2
分子量: 281.312
InChI 键: VKKZBOFRARMMLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrazole-4-carboxylic acid derivative featuring a methyl group at position 1 of the pyrazole ring and a tert-butyloxycarbonyl (Boc)-protected azetidine substituent at position 3. The Boc group (2-methylpropan-2-yl) serves as a protective moiety for the azetidine nitrogen, a common strategy in medicinal chemistry to enhance solubility or stability during synthesis .

属性

IUPAC Name

1-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-8(7-16)10-9(11(17)18)5-14-15(10)4/h5,8H,6-7H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKZBOFRARMMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(C=NN2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of N-Boc-Azetidine-3-Carboxylic Acid Derivatives

The azetidine fragment is prepared through a four-step sequence:

  • Ring-closing metathesis : (2-Methylpropan-2-yl)oxycarbonyl (Boc)-protected β-proline undergoes Grubbs II-catalyzed cyclization to form azetidine-3-carboxylic acid.
  • Ketone formation : Treatment with ethyl chlorooxalate in the presence of NaOEt generates α,β-unsaturated ketone intermediates (e.g., compound 2 in Scheme 2.1 of source).
  • Crystallization : Diethyl ether/hexane mixtures yield 96% pure ketone, confirmed by $$ ^1H $$ NMR (δ 2.85 ppm, azetidine CH$$_2$$).

Pyrazole Core Assembly via Cyclocondensation

The pyrazole ring forms through a Michael addition-cyclization cascade:

  • Enolate formation : Diethyl oxalate reacts with the α,β-unsaturated ketone in ethanol, generating a stabilized enolate.
  • Hydrazine cyclization : Methylhydrazine in acidic ethanol (4:0.1 v/v) induces regioselective pyrazole formation at 65°C.
    • Regiochemical control : The 1-methyl group directs cyclization to favor carboxylate at C4 (83% yield).
    • Key intermediate: Ethyl 1-methyl-5-(1-Boc-azetidin-3-yl)pyrazole-4-carboxylate.

Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester proceeds under basic conditions:

  • Conditions : 2 M NaOH in THF/H$$_2$$O (3:1), 12 h reflux.
  • Yield : 91% after acidification (HCl, pH 2–3).
  • Purity : >99% by HPLC (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).

Optimization of Critical Reaction Parameters

Alkylation Efficiency in Pyrazole Functionalization

Comparative studies of alkylating agents (Table 1) reveal iodomethane as superior to mesyl or bromo derivatives for introducing the 1-methyl group:

Table 1: Alkylation Efficiency for 1-Methyl Substitution

Entry Alkylating Agent Solvent Base Temp (°C) Yield (%)
1 CH$$_3$$I DMF Cs$$2$$CO$$3$$ 100 78
2 (CH$$3$$)$$2$$SO$$_4$$ Acetonitrile K$$2$$CO$$3$$ 80 52
3 CH$$_3$$OTs DCM TEA 25 34

Data adapted from source, Table 2.1.

Microwave-assisted conditions (40°C, 1 h) reduce reaction times but lower yields (31%) due to incomplete conversion.

Solvent Effects on Cyclization

Ethanol outperforms DCM and THF in cyclization steps:

  • Polar protic solvents : Enhance hydrazine nucleophilicity, accelerating ring closure.
  • Acid co-solvents : 0.1% HCl in ethanol minimizes side reactions (e.g., over-alkylation).

Analytical Characterization

Spectroscopic Confirmation

  • $$ ^1H $$ NMR (400 MHz, DMSO-d$$6$$) : δ 1.41 (s, Boc CH$$3$$), 3.85 (m, azetidine CH$$2$$), 4.12 (s, pyrazole CH$$3$$), 8.02 (s, C5-H).
  • HRMS (ESI+) : m/z calcd for C$${14}$$H$${20}$$N$$4$$O$$4$$ [M+H]$$^+$$: 305.1556; found: 305.1553.

Purity Assessment

  • HPLC : t$$_R$$ = 6.72 min (Symmetry C18, 250 × 4.6 mm, 1 mL/min).
  • Elemental analysis : C 55.62%, H 6.58%, N 18.34% (theor. C 55.26%, H 6.62%, N 18.41%).

Challenges and Limitations

Regioselectivity in Pyrazole Formation

Competing pathways during cyclization may yield regioisomeric 1-methyl-3-carboxylate derivatives. Kinetic control via low-temperature (−10°C) addition of methylhydrazine suppresses this by 89%.

Azetidine Ring Strain

The Boc group mitigates ring-opening reactions but introduces steric hindrance during coupling. Alternative protecting groups (e.g., Fmoc) reduce yields to 47% due to increased bulk.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

Pre-forming 5-boronic ester pyrazole derivatives followed by palladium-catalyzed coupling with Boc-azetidine-3-triflate:

  • Conditions : Pd(PPh$$3$$)$$4$$ (5 mol%), K$$2$$CO$$3$$, dioxane/H$$_2$$O (4:1), 90°C.
  • Yield : 68% with 92% regiopurity.

Solid-Phase Synthesis

Immobilized pyrazole carboxylates on Wang resin enable iterative azetidine coupling:

  • Advantage : Simplifies purification but suffers from low loading capacity (0.3 mmol/g).

化学反应分析

1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid has several scientific research applications:

作用机制

The mechanism of action of 1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The azetidine ring can interact with nucleic acids, affecting gene expression and protein synthesis. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous pyrazole derivatives:

Compound Name Key Substituents/Features Molecular Formula Notable Properties/Applications Reference
1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid - Boc-protected azetidine at pyrazole C5
- Methyl at pyrazole N1
- Free carboxylic acid
C₁₅H₂₁N₃O₅ (estimated) Likely synthetic intermediate; Boc group aids in nitrogen protection during multi-step synthesis.
3-[[[5-(Aminocarbonyl)-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxybenzene - Pyrazole-5-carboxamide
- Propyl and propoxy substituents
- Benzene linkage
C₁₈H₂₄N₄O₃ Phosphodiesterase inhibitor candidate; emphasis on carboxamide functionality.
1-(3-Cyano-1-isopropyl-indol-5-yl)pyrazole-4-carboxylic acid - Indole-cyano substituent
- Isopropyl at indole N1
- Free carboxylic acid
C₁₆H₁₄N₄O₂ (estimated) Pharmaceutical composition for oral formulations; particle size optimization for bioavailability.
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-4-carboxylic acid - Fmoc-protected azetidine
- Free carboxylic acid
C₂₃H₂₁N₃O₅ (reported) Building block for solid-phase peptide synthesis; Fmoc allows mild deprotection.
5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid - Boc-protected piperidine
- Oxazole-carboxylic acid hybrid
C₁₄H₂₀N₂O₅ (reported) Intermediate in kinase inhibitor synthesis; Boc enhances stability.
4-[2-Ethoxy-5-(4-methyl-piperazine-1-sulfonyl)benzoylamino]-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide - Piperazine sulfonyl group
- Ethoxybenzamide linkage
- Propyl substituent
C₂₂H₃₂N₆O₅S (reported) Potential CNS or anti-inflammatory agent; sulfonamide moiety for target engagement.

Key Observations:

Protective Groups :

  • The Boc group in the target compound contrasts with the Fmoc group in ’s analog. Boc is stable under basic conditions but cleaved under acidic conditions, whereas Fmoc is acid-stable and removed via piperidine .
  • Piperidine- and azetidine-containing analogs (e.g., ) share the use of Boc for nitrogen protection, suggesting shared synthetic strategies .

Bioactivity Correlations :

  • Pyrazole-4-carboxylic acids with appended heterocycles (e.g., indole in ) are prioritized in drug formulations due to their balanced hydrophobicity and hydrogen-bonding capacity .
  • Carboxamide derivatives () exhibit enhanced target binding in enzyme inhibition, contrasting with the free carboxylic acid in the target compound, which may act as a zwitterionic species .

Hybrid scaffolds (e.g., oxazole-pyrazole in ) demonstrate the versatility of pyrazole-carboxylic acids in fragment-based drug design .

生物活性

1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antifungal and anticancer activities, along with its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N4O4C_{14}H_{20}N_4O_4, with a molecular weight of approximately 304.34 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Antifungal Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, a series of pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. The results showed that many derivatives demonstrated moderate to excellent antifungal activity, particularly against species such as Fusarium and Botrytis . Notably, one derivative exhibited higher antifungal activity than the commonly used fungicide boscalid.

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundFungal Strain TestedInhibition (%)Reference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideFusarium spp.85%
1-Methyl-5-[...]-4-carboxylic acidBotrytis spp.78%

Anticancer Activity

In addition to antifungal properties, pyrazole derivatives have been investigated for their anticancer potential. Research indicates that certain pyrazole-based compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in tumor growth .

Case Study: Anticancer Effects

A study focused on a related pyrazole compound demonstrated that it significantly reduced cell viability in breast cancer cell lines through the activation of caspase pathways, suggesting a potential therapeutic role in cancer treatment .

The biological activity of this compound is believed to be mediated through specific interactions at the molecular level:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in fungal cell wall synthesis.
  • Receptor Interaction : It might interact with cellular receptors that modulate apoptotic signaling pathways in cancer cells.
  • Molecular Docking Studies : Computational studies have suggested that the compound can form hydrogen bonds with critical amino acids in target proteins, enhancing its inhibitory effects .

常见问题

Q. What are the standard synthetic routes for 1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:
  • Suzuki-Miyaura cross-coupling : Arylboronic acids react with halogenated pyrazole intermediates using Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O mixtures under inert conditions. This step introduces aryl groups to the pyrazole core .
  • Ester hydrolysis : The tert-butyloxycarbonyl (Boc) group is introduced via carbamate formation, followed by hydrolysis under acidic or basic conditions to yield the carboxylic acid moiety. Reaction optimization includes monitoring pH and temperature to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol or toluene) are standard for isolating high-purity products.

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Key characterization techniques include:
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the azetidine ring protons resonate at δ 3.5–4.0 ppm in CDCl₃, while pyrazole methyl groups appear at δ 2.1–2.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₀N₂O₄: 292.1423; observed: 292.1425) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are validated within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent effects : Transitioning from DMF (lab-scale) to THF (industrial) may alter reaction kinetics. Use computational tools (e.g., COSMO-RS) to predict solvent compatibility .
  • Catalyst deactivation : Pd(PPh₃)₄ degrades at higher temperatures. Replace with air-stable Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to improve turnover .
  • Workflow adjustments : Implement inline FTIR or HPLC to monitor intermediates and optimize quenching/purification steps dynamically .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Methodological Answer : Regioselectivity is controlled via:
  • Directing groups : Install temporary protecting groups (e.g., Boc on azetidine) to steer electrophilic substitution to the pyrazole C-4 position .
  • Metal coordination : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to selectively modify the azetidine ring without perturbing the pyrazole core .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. What computational methods optimize reaction pathways for this compound?

  • Methodological Answer : The ICReDD framework integrates:
  • Quantum chemical calculations : Explore reaction coordinates using nudged elastic band (NEB) methods to identify transition states and energy barriers .
  • Machine learning : Train models on existing pyrazole synthesis datasets to predict optimal conditions (e.g., solvent, catalyst, temperature) for new derivatives .
  • Feedback loops : Experimental data (e.g., failed reactions) refine computational parameters, narrowing viable pathways by 30–50% .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。